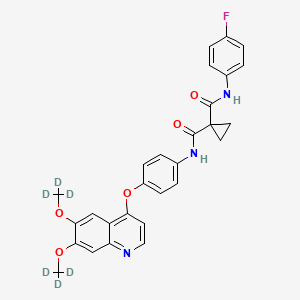

Cabozantinib-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H24FN3O5 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3 |

InChI Key |

ONIQOQHATWINJY-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cabozantinib-d6 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1] These RTKs are critically involved in various aspects of cancer progression, such as tumor growth, angiogenesis, metastasis, and the development of drug resistance. The deuterated analog of Cabozantinib, Cabozantinib-d6, serves as an indispensable tool in the research and development of this therapeutic agent. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use as an internal standard in bioanalytical methods, detailed experimental protocols, and the signaling pathways affected by Cabozantinib.

Core Application of this compound: An Internal Standard for Bioanalysis

In the realm of pharmaceutical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices is paramount. This compound, a stable isotope-labeled version of Cabozantinib, is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent drug, while maintaining nearly identical physicochemical properties and chromatographic behavior. This allows for the precise and accurate quantification of Cabozantinib in complex biological samples, such as plasma, by correcting for variability in sample preparation and instrument response.[2]

Physicochemical and Mass Spectrometric Properties

The key to the utility of this compound as an internal standard lies in its distinct mass spectrometric signature compared to unlabelled Cabozantinib. The following table summarizes the essential mass spectrometry parameters for the analysis of both compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabozantinib | C₂₈H₂₄FN₃O₅ | 501.51 | 502.2 | 323.0, 391.1 |

| This compound | C₂₈H₁₈D₆FN₃O₅ | 507.6 | 506.3 | 323.0, 391.2 |

Table 1: Physicochemical and Mass Spectrometric Properties of Cabozantinib and this compound.[3][4]

Experimental Protocols: Quantification of Cabozantinib in Human Plasma

The following section outlines a typical LC-MS/MS method for the quantification of Cabozantinib in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.[2][3][5]

Experimental Workflow

Caption: Bioanalytical workflow for Cabozantinib quantification.

Detailed Methodologies

1. Sample Preparation:

-

Materials: Human plasma (collected in K2EDTA tubes), Cabozantinib analytical standard, this compound internal standard, acetonitrile (HPLC grade), formic acid (LC-MS grade).

-

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cabozantinib: 502.2 → 323.0

-

This compound: 506.3 → 323.0

-

-

Instrument Parameters: Optimized cone voltage and collision energy for each transition.

-

Stability of this compound

The stability of the internal standard is crucial for the reliability of the bioanalytical method. While specific stability data for this compound is not extensively published, the stability of Cabozantinib in plasma has been evaluated, and it is expected that the deuterated analog would exhibit similar stability.

| Condition | Duration | Stability (% Recovery) |

| Freeze-Thaw | 3 cycles | ~95-105% |

| Room Temperature | 4 hours | ~98-102% |

| Long-term (-80°C) | 3 months | ~97-103% |

Table 2: Stability of Cabozantinib in Human Plasma (representative data).[2]

Cabozantinib's Mechanism of Action: Signaling Pathways

Cabozantinib exerts its anti-cancer effects by inhibiting several key signaling pathways involved in tumorigenesis. Understanding these pathways is crucial for researchers investigating its mechanism of action and potential combination therapies.

VEGFR2 Signaling Pathway

Caption: Cabozantinib blocks VEGFR2 signaling.

VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes angiogenesis. Key downstream pathways include the PLCγ-ERK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, survival, and migration.[6][7] Cabozantinib directly inhibits the kinase activity of VEGFR2, thereby blocking these downstream signals and inhibiting the formation of new blood vessels that tumors need to grow.[8]

c-MET and AXL Signaling Pathways

Caption: Cabozantinib blocks c-MET and AXL signaling.

The c-MET and AXL receptor tyrosine kinases, when activated by their respective ligands, Hepatocyte Growth Factor (HGF) and Gas6, drive tumor cell proliferation, survival, invasion, and metastasis.[9] These receptors activate multiple downstream signaling pathways, including the PI3K-AKT, RAS-RAF-MEK-ERK, and STAT3 pathways.[1][9] Cabozantinib's ability to potently inhibit both c-MET and AXL makes it effective in overcoming resistance mechanisms that can arise from the upregulation of these pathways.[9]

Conclusion

This compound is a critical research tool that enables the accurate and precise quantification of Cabozantinib in biological matrices, which is fundamental for understanding its pharmacokinetic profile. The detailed bioanalytical methods and an understanding of the signaling pathways that Cabozantinib inhibits are essential for researchers in the fields of oncology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core applications of this compound and the molecular mechanisms of action of its non-deuterated counterpart, serving as a valuable resource for the scientific community.

References

- 1. Repurposing cabozantinib with therapeutic potential in KIT-driven t(8;21) acute myeloid leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cabozantinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cabozantinib, with a specific focus on the preparation of its deuterated analog, Cabozantinib-d6. This document details a proposed synthetic pathway for this compound, including experimental protocols, and presents relevant data in a structured format. Additionally, it visualizes the core signaling pathways targeted by Cabozantinib and the experimental workflow for its synthesis.

Introduction

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL. Its ability to simultaneously target these key signaling pathways makes it an effective therapeutic agent for various cancers. Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The deuterium labels on the two methoxy groups of this compound provide a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry.

This guide outlines a convergent synthetic strategy for this compound, commencing with the preparation of two key intermediates: 6,7-di(methoxy-d3)-4-chloroquinoline and N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. These intermediates are subsequently coupled to yield the final product.

This compound Synthesis

The synthesis of this compound, N-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, necessitates the introduction of two trideuterated methyl groups onto the quinoline core. The following sections detail a proposed multi-step synthesis.

Part 1: Synthesis of 6,7-di(methoxy-d3)-4-chloroquinoline (Intermediate 1)

The initial phase focuses on constructing the deuterated quinoline backbone.

Experimental Protocol:

-

Synthesis of 6,7-dihydroxyquinolin-4(1H)-one: This precursor can be synthesized from 3,4-dihydroxyaniline and diethyl malonate through a Gould-Jacobs reaction, which involves thermal cyclization.

-

Deuteromethylation of 6,7-dihydroxyquinolin-4(1H)-one: The dihydroxyquinoline intermediate is subjected to deuteromethylation using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.

-

Chlorination of 6,7-di(methoxy-d3)quinolin-4(1H)-one: The resulting 6,7-di(methoxy-d3)quinolin-4(1H)-one is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the desired intermediate, 6,7-di(methoxy-d3)-4-chloroquinoline.[1]

Quantitative Data (Estimated):

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1. Cyclization | 3,4-dihydroxyaniline, diethyl malonate | Heat | 6,7-dihydroxyquinolin-4(1H)-one | 75-85 | >95 |

| 2. Deuteromethylation | 6,7-dihydroxyquinolin-4(1H)-one, Iodomethane-d3 (CD3I) | K2CO3, DMF, Room Temperature | 6,7-di(methoxy-d3)quinolin-4(1H)-one | 80-90 | >98 |

| 3. Chlorination | 6,7-di(methoxy-d3)quinolin-4(1H)-one | POCl3, reflux | 6,7-di(methoxy-d3)-4-chloroquinoline | 85-95 | >98 |

Note: The yields and purities are estimated based on analogous non-deuterated reactions reported in the literature. Isotopic enrichment is expected to be >98% based on the purity of the deuterated reagent.

Part 2: Synthesis of N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Intermediate 2)

This intermediate is prepared through a two-step process.

Experimental Protocol:

-

Amidation of Cyclopropane-1,1-dicarboxylic acid: Cyclopropane-1,1-dicarboxylic acid is reacted with 4-fluoroaniline in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) to form 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

-

Coupling with 4-aminophenol: The resulting carboxylic acid is then coupled with 4-aminophenol using similar coupling conditions (EDC/HOBt in DCM) to afford N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

Quantitative Data (Estimated):

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1. Amidation | Cyclopropane-1,1-dicarboxylic acid, 4-fluoroaniline | EDC, HOBt, DCM | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 85-95 | >97 |

| 2. Coupling | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, 4-aminophenol | EDC, HOBt, DCM | N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 80-90 | >98 |

Note: The yields and purities are estimated based on analogous reactions.

Part 3: Final Coupling to Yield this compound

The final step involves the coupling of the two key intermediates.

Experimental Protocol:

The deuterated quinoline intermediate (Intermediate 1) is coupled with the cyclopropane derivative (Intermediate 2) via a nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like DMSO or DMF at an elevated temperature.[1] The reaction mixture is stirred until the starting materials are consumed, after which the product is isolated and purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| 1. Final Coupling | 6,7-di(methoxy-d3)-4-chloroquinoline, N-(4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | NaH, DMSO, 100 °C | This compound | 70-80 | >99 | >98 |

Note: The yield and purity are estimated based on analogous non-deuterated coupling reactions. Isotopic enrichment is expected to be maintained from the deuterated intermediate.

Visualizations

This compound Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Cabozantinib Signaling Pathway

Caption: Simplified signaling pathways inhibited by Cabozantinib.

References

Understanding the Certificate of Analysis for Cabozantinib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Cabozantinib-d6. This compound is the deuterium-labeled internal standard for Cabozantinib, a potent multi-tyrosine kinase inhibitor used in cancer therapy. An internal standard is crucial for accurate quantification of the active pharmaceutical ingredient (API) in biological matrices and pharmaceutical formulations. This document outlines the key quality attributes, analytical methodologies, and the biological context of Cabozantinib's mechanism of action.

Quantitative Data Summary

The quantitative data for a representative lot of this compound are summarized below. This information is critical for ensuring the identity, purity, and quality of the reference standard.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | XL184-d6; BMS-907351-d6 |

| CAS Number | 1802168-46-2 |

| Molecular Formula | C₂₈H₁₈D₆FN₃O₅ |

| Molecular Weight | 507.55 g/mol |

| Appearance | Solid |

Table 2: Quality Control and Purity Specifications

| Test | Method | Specification |

| Purity | HPLC | ≥98%[1] |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

| Residual Solvents | GC-HS | To be reported |

| Water Content | Karl Fischer Titration | To be reported |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of this compound is typically determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 55:45 (v/v) mixture of methanol and phosphate buffer.

-

Flow Rate: A typical flow rate is 0.8 mL/min.

-

Detection: UV detection at a wavelength of 244 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak is recorded, and the purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The retention time for Cabozantinib is approximately 3.702 minutes under these conditions.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) instrument, is often used.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 508.6, confirming the presence of the six deuterium atoms.

-

Procedure for Isotopic Purity: The relative intensities of the molecular ions corresponding to the deuterated and non-deuterated forms of Cabozantinib are measured. The isotopic purity is calculated based on the ratio of the deuterated species to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities. The absence of signals corresponding to the methoxy protons in the ¹H NMR spectrum confirms the successful deuteration at these positions.

Logical Workflow of a Certificate of Analysis

The following diagram illustrates the logical flow of generating a Certificate of Analysis, from sample reception to the final document issuance.

Cabozantinib's Mechanism of Action: Signaling Pathways

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-tumor effects by blocking several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets of Cabozantinib include MET, VEGFR, and AXL.[2][3][4][5]

The diagram below illustrates the signaling pathways inhibited by Cabozantinib.

By inhibiting these pathways, Cabozantinib can reduce tumor vascularization, suppress tumor cell proliferation, and induce apoptosis.[6] This multi-targeted approach helps to overcome potential resistance mechanisms that can arise from the redundancy of signaling pathways in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cabometyxhcp.com [cabometyxhcp.com]

- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

The Role of Cabozantinib-d6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of cabozantinib-d6 as an internal standard in the quantitative bioanalysis of the tyrosine kinase inhibitor, cabozantinib. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accuracy and precision in pharmacokinetic and other drug development studies.

Core Mechanism: The Principle of Isotopic Dilution

The efficacy of this compound as an internal standard lies in the principle of isotopic dilution.[1] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] By replacing six hydrogen atoms in the cabozantinib molecule with deuterium atoms, this compound is created.[2] This subtle modification results in a compound that is chemically and physically almost identical to cabozantinib.[3]

This near-identical nature ensures that both the analyte (cabozantinib) and the internal standard (this compound) exhibit analogous behavior throughout the entire analytical process.[1][3] This includes:

-

Extraction Recovery: Both compounds will be extracted from the biological matrix (e.g., plasma) with similar efficiency.[3][4]

-

Chromatographic Co-elution: They will have nearly identical retention times in a liquid chromatography system.[3]

-

Ionization Efficiency: They will ionize with comparable efficiency in the mass spectrometer source.[3]

Despite these similarities, the key difference is the mass-to-charge ratio (m/z). The six deuterium atoms increase the molecular weight of this compound by approximately 6 Daltons compared to cabozantinib. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4][5]

By adding a known concentration of this compound to each sample at the beginning of the workflow, any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard proportionally.[6][7] The ratio of the analyte's response to the internal standard's response is then used for quantification. This normalization corrects for potential errors, leading to highly accurate and precise measurements.[6]

Chemical Structures

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. This compound | 1802168-46-2 | SynZeal [synzeal.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Solubility Profile of Cabozantinib-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cabozantinib-d6 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated analogue of Cabozantinib. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant signaling pathways associated with Cabozantinib's mechanism of action.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Cabozantinib, in a range of common organic solvents. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated form. However, slight differences may exist due to the subtle effects of deuterium on intermolecular interactions.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 120 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL (requires sonication and warming) | Not Specified |

| Water | Not Specified | 1 mg/mL (requires sonication and warming to 60°C) | Not Specified |

Note: The conflicting solubility data for DMSO may be due to differences in experimental conditions or the physical form of the solute.

Table 2: Solubility of Cabozantinib (Non-deuterated) in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 63.1 mg/mL (sonication and heating recommended) | Not Specified[1] |

| Ethanol | Not Specified | < 1 mg/mL (insoluble or slightly soluble) | Not Specified[1] |

Table 3: Mole Fraction Solubility of Cabozantinib Malate in Various Organic Solvents at Different Temperatures

This table presents data for the malate salt of Cabozantinib, which may offer insights into the relative solubility of the free base in these solvents. The data is presented as mole fraction (x 10⁻³) at various temperatures.

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |

| Methanol | 0.51 | 0.58 | 0.65 | 0.81 | 0.71 |

| Ethanol | 0.89 | 1.01 | 1.14 | 1.37 | 1.27 |

| Isopropanol | 1.13 | 1.28 | 1.44 | 1.58 | 1.69 |

| 1-Butanol | 1.52 | 1.72 | 1.93 | 2.15 | 2.15 |

| 2-Butanol | 1.56 | 1.77 | 1.99 | 2.21 | 2.21 |

| Acetone | 2.20 | 2.49 | 2.80 | 3.11 | - |

| Dimethyl Sulfoxide (DMSO) | 3.10 | 3.51 | 3.94 | 5.00 | 4.35 |

Source: Adapted from a study on Cabozantinib malate.[2] Note that these values are for the malate salt and may differ from the free base.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for this purpose. Below is a detailed protocol based on established methodologies.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Organic solvent of interest (e.g., DMSO, methanol, ethanol, acetonitrile, acetone)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). It is crucial to avoid any transfer of solid particles into the sample for analysis.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

References

The Use of Isotopically Labeled Cabozantinib in Exploratory Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of isotopically labeled Cabozantinib in exploratory studies, with a focus on its application in understanding the metabolism, disposition, and pharmacokinetic profile of the drug. While deuterated forms of Cabozantinib, such as Cabozantinib-d6, serve as critical internal standards for analytical quantification, radiolabeled compounds, particularly 14C-Cabozantinib, are instrumental in tracer studies.

Introduction to Cabozantinib and the Role of Isotopic Labeling

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL.[1] These kinases are crucial drivers of tumor growth, angiogenesis, and metastasis.[1] By targeting these pathways, Cabozantinib has demonstrated clinical efficacy in various cancers, including medullary thyroid cancer and renal cell carcinoma.[2][3]

Exploratory studies using isotopically labeled Cabozantinib are fundamental to its development and clinical application. These studies provide invaluable insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Stable isotope-labeled versions, such as this compound, are primarily utilized as internal standards in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[1][4] For in vivo tracing studies, radiolabeled compounds like 14C-Cabozantinib are employed to track the drug and its metabolites throughout the body.

Signaling Pathways Modulated by Cabozantinib

Cabozantinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer progression. The diagram below illustrates the primary pathways targeted by Cabozantinib.

References

- 1. scielo.br [scielo.br]

- 2. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

The In Vitro Application of Cabozantinib-d6 in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor progression, angiogenesis, and metastasis.[1][2][3] Its primary targets include MET (mesenchymal-epithelial transition factor), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL, with additional activity against RET, KIT, FLT3, and TIE2.[4][5][6][7] Dysregulation of these signaling pathways is a common feature in many human malignancies, making Cabozantinib a valuable tool for in vitro cancer research.[5] Cabozantinib-d6, the deuterated form of Cabozantinib, serves as an internal standard for analytical and quantitative studies, ensuring accuracy in experimental setups.[8][9][10] This technical guide provides an in-depth overview of the use of this compound in in vitro cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.

Mechanism of Action and Key Signaling Pathways

Cabozantinib exerts its anti-cancer effects by simultaneously inhibiting multiple RTKs involved in oncogenesis, tumor angiogenesis, and metastasis.[2][4] The dual inhibition of MET and VEGFR2 is a key feature of its mechanism, which not only kills tumor cells but also blocks their escape pathways.

The primary signaling cascades affected by Cabozantinib include:

-

MET Signaling: The MET receptor, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell growth, survival, and motility.[5] Cabozantinib inhibits HGF-stimulated MET phosphorylation, leading to the downregulation of downstream pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[11]

-

VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis.[5] By inhibiting VEGFR2, Cabozantinib blocks the pro-angiogenic signals initiated by VEGF, thereby inhibiting endothelial cell proliferation and the formation of new blood vessels that supply tumors.[1]

-

AXL Signaling: AXL is another RTK implicated in tumor progression and resistance to therapy. Cabozantinib's inhibition of AXL contributes to its broad anti-tumor activity.[4]

The simultaneous inhibition of these pathways results in decreased tumor cell proliferation, migration, and invasion, and the induction of apoptosis.[12]

Quantitative Data: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for Cabozantinib have been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| E98NT | Glioblastoma | MTT Assay | 89 | [12] |

| H1 | Melanoma Brain Metastasis | Monolayer Cell Viability | 71,800 | [13] |

| H3 | Melanoma Brain Metastasis | Monolayer Cell Viability | 33,400 | [13] |

| H10 | Melanoma Brain Metastasis | Monolayer Cell Viability | 70,400 | [13] |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | MTS Assay | 2.4 | [14] |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD positive) | MTS Assay | 2.0 | [14] |

| SNU-5 | Gastric Carcinoma | Growth Inhibition | 19 | [7] |

| Hs746T | Gastric Carcinoma | Growth Inhibition | 9.9 | [7] |

| TT | Medullary Thyroid Cancer | Proliferation Assay | ~10-100 | [15] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay used.

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible in vitro studies. Below are protocols for key experiments used to evaluate the efficacy of Cabozantinib.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro studies with this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[16] Allow cells to adhere overnight at 37°C in a CO2 incubator.[16]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measurement: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals. If using MTS, the formazan product is soluble and can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MET, anti-p-VEGFR2, anti-p-AKT, anti-p-ERK, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and load onto an SDS-PAGE gel for electrophoresis to separate proteins by size.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of a compound on cell migration.

Materials:

-

6-well or 12-well plates

-

Sterile pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Create a Monolayer: Seed cells in a plate and grow them to full confluency.

-

Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess the rate of cell migration.

Conclusion

Cabozantinib is a powerful multi-targeted tyrosine kinase inhibitor with significant potential for in vitro cancer research. Its deuterated form, this compound, is essential for precise analytical applications. This guide provides a foundational understanding of its mechanism of action, a summary of its efficacy in various cancer cell lines, and detailed protocols for key in vitro experiments. By employing these standardized methods, researchers can effectively investigate the anti-cancer properties of Cabozantinib and its potential therapeutic applications.

References

- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. cabometyxhcp.com [cabometyxhcp.com]

- 5. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | 1802168-46-2 | SynZeal [synzeal.com]

- 9. alentris.org [alentris.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjpls.org [wjpls.org]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Role of Cabozantinib-d6 in Tyrosine Kinase Inhibitor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL. Its ability to simultaneously target key signaling pathways involved in tumor growth, angiogenesis, and metastasis has established it as a critical therapy for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[1][2][3] In the realm of tyrosine kinase inhibitor (TKI) research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. Cabozantinib-d6, a deuterated analog of Cabozantinib, serves as an essential tool in this context. This technical guide provides an in-depth overview of the role of this compound in research, focusing on its application as an internal standard in quantitative bioanalysis, its synthesis, and the signaling pathways it helps to investigate.

The Critical Role of this compound as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring the accuracy and precision of analytical methods. This compound, with six deuterium atoms incorporated into its structure, is an ideal internal standard for the quantification of Cabozantinib in biological matrices.

The primary function of an internal standard is to correct for variability throughout the analytical process, including sample preparation (e.g., extraction), chromatographic separation, and mass spectrometric detection. Because this compound is chemically identical to Cabozantinib, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-analytical behavior ensures that any sample-to-sample variation is normalized, leading to highly reliable quantification.

The chemical name for this compound is N-(4-((6,7-Bis(methoxy-d3)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.[4] The six deuterium atoms are located on the two methoxy groups, a stable position that is not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.

Quantitative Bioanalysis of Cabozantinib using this compound

The use of this compound as an internal standard is central to validated LC-MS/MS methods for quantifying Cabozantinib in plasma and other biological matrices. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of Cabozantinib and its deuterated internal standard. The parameters for this compound are inferred from closely related deuterated analogs like Cabozantinib-d4, as specific literature for -d6 is sparse. The precursor ion for this compound is expected to be m/z 508.2, reflecting the addition of six neutrons. The product ion is anticipated to be the same as for unlabeled Cabozantinib, as the fragmentation is unlikely to occur at the stable deuterated methoxy groups.

| Parameter | Cabozantinib | This compound (inferred) | Reference |

| Ionization Mode | ESI Positive | ESI Positive | [5][6] |

| Precursor Ion (m/z) | 502.2 | 508.2 | [5][6] |

| Product Ion (m/z) | 323.0 | 323.0 | [6] |

| Collision Energy (V) | 35 | 35 | [6] |

| Cone Voltage (V) | 60 | 60 | [6] |

Method Validation Parameters

The performance of an LC-MS/MS method for Cabozantinib quantification is assessed through a rigorous validation process. The following table presents a summary of typical validation parameters from a method utilizing a deuterated internal standard.

| Validation Parameter | Result | Reference |

| Linearity Range | 50 - 5000 ng/mL | [6][7] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [6][7] |

| Accuracy (% Bias) | 103.4 - 105.4% | [6][7] |

| Precision (%CV) | < 5.0% | [6][7] |

| Recovery | 103.0 - 107.7% | [7] |

| Matrix Effect | -47.5 to -41.3% | [7] |

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a common "dilute-and-shoot" method for preparing plasma samples for LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 2 µg/mL in acetonitrile)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Add 100 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of Cabozantinib and this compound.

Liquid Chromatography:

-

LC System: Agilent 1100 series or equivalent

-

Column: Phenomenex Synergi Polar-RP 80 Å (4 µm, 50 x 2 mm)

-

Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile

-

Mobile Phase B: 0.1% (v/v) formic acid in water

-

Flow Rate: 0.4 mL/min, increasing to 0.8 mL/min for column wash

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1.5 min: 45% A

-

1.5-2.0 min: Increase to 90% A

-

2.0-3.0 min: Hold at 90% A

-

3.1-5.0 min: Decrease to 45% A

-

Mass Spectrometry:

-

MS System: Waters Quattromicro or equivalent triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 4.0 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 450°C

-

Cone Gas Flow: 60 L/h

-

Desolvation Gas Flow: 550 L/h

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Synthesis of this compound

A proposed synthetic scheme would likely involve the following key transformations:

-

Synthesis of 6,7-bis(methoxy-d3)-4-chloroquinoline: This intermediate would be prepared from a suitable quinoline precursor, with the deuterated methoxy groups introduced via Williamson ether synthesis using CD₃I.

-

Coupling with 4-aminophenol: The deuterated quinoline intermediate is then coupled with 4-aminophenol to form the ether linkage.

-

Amide Coupling: The resulting aniline derivative is then coupled with 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid to form the final this compound product.

Visualizations of Pathways and Workflows

Cabozantinib Signaling Pathway Inhibition

Cabozantinib exerts its anti-tumor effects by inhibiting several key signaling pathways. The following diagram illustrates the primary targets of Cabozantinib: MET, VEGFR2, and AXL, and their downstream effects.

Caption: Inhibition of MET, VEGFR2, and AXL signaling pathways by Cabozantinib.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantitative analysis of Cabozantinib in plasma samples using this compound as an internal standard.

Caption: Workflow for Cabozantinib quantification using a deuterated internal standard.

Logical Relationship in TKI Research

Conclusion

This compound is an indispensable tool in the field of tyrosine kinase inhibitor research. Its use as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Cabozantinib. These methods are fundamental to understanding the pharmacokinetics of Cabozantinib, optimizing patient dosing, and advancing the development of new TKI therapies. The detailed protocols and data presented in this guide underscore the critical role of this compound in ensuring the quality and reliability of data in both preclinical and clinical research settings.

References

- 1. Buy N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | 1628530-41-5 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]

- 4. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]

- 5. scielo.br [scielo.br]

- 6. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

In-Depth Technical Guide: Basic Handling and Storage of Cabozantinib-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and storage protocols for Cabozantinib-d6, a deuterated analog of Cabozantinib. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the reproducibility of experimental results.

Introduction to this compound

This compound is the deuterium-labeled form of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). Cabozantinib targets key signaling pathways involved in tumor progression, angiogenesis, and metastasis. Its primary targets include VEGFR2, c-Met, Kit, Axl, and Flt3. The deuterated form is often utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for the handling and storage of this compound.

Table 1: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | 4°C | Long-term | Protect from light |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles; Protect from light.[1][2] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles; Protect from light.[1][2] |

Table 2: Solubility of this compound

| Solvent | Concentration | Conditions |

| DMSO | 120 mg/mL (236.43 mM) | Requires sonication to fully dissolve.[2] |

Experimental Protocols

While detailed third-party experimental validation for handling and storage is not extensively published, the following protocols are based on manufacturer recommendations and best practices in chemical handling.

Preparation of a Stock Solution (Example)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: ~507.55 g/mol ), weigh out 0.5076 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the solid this compound.

-

Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[2]

-

Aliquoting: Once the solid is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1][2]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the tubes are tightly sealed and protected from light.

Safety and Handling Precautions

This compound should be handled by trained personnel in a laboratory setting. The following are general safety precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5]

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[4][5] In case of contact, rinse the affected area thoroughly with water.[3]

-

Hygiene: Wash hands thoroughly after handling the compound.[3][4] Do not eat, drink, or smoke in the laboratory.[4]

-

Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

Visualized Signaling Pathway and Workflow

The following diagrams illustrate the key signaling pathways inhibited by Cabozantinib and a general workflow for handling the compound.

Caption: Inhibition of multiple receptor tyrosine kinases by this compound.

Caption: General workflow for handling and storing this compound.

References

Cabozantinib-d6 in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of Cabozantinib-d6 in early-stage drug discovery research. This compound is the deuterated form of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). While Cabozantinib itself is a subject of extensive research for its anti-cancer properties, the primary application of this compound in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of Cabozantinib in complex biological matrices. This guide will cover its mechanism of action, key quantitative data, detailed experimental protocols for its use, and relevant signaling pathways.

The Role of Deuterated Internal Standards in Drug Discovery

In drug discovery and development, accurate measurement of a drug candidate's concentration in biological samples (e.g., plasma, tissue) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4][5] The key advantages of using a deuterated internal standard include:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cabozantinib, ensuring it behaves similarly during sample extraction and chromatographic separation.[3]

-

Co-elution: It co-elutes with the unlabeled analyte, which helps to compensate for variations in sample preparation and matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[2][3][5]

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a higher mass, allowing the mass spectrometer to distinguish it from the non-labeled drug, which is essential for accurate quantification.[3][6]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[1][5]

Mechanism of Action of Cabozantinib

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that exerts its effects by blocking key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[7][8] Its primary targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

MET (Mesenchymal-Epithelial Transition factor): Also known as hepatocyte growth factor receptor (HGFR), its signaling is implicated in tumor cell proliferation, survival, invasion, and metastasis.

-

RET (Rearranged during Transfection): A proto-oncogene whose mutations and rearrangements are oncogenic drivers in various cancers, including thyroid and lung cancer.

-

AXL (AXL Receptor Tyrosine Kinase): Involved in cell survival, proliferation, and migration, and has been linked to drug resistance.

-

FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that plays a role in the proliferation and survival of hematopoietic cells and is frequently mutated in acute myeloid leukemia.

-

c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase involved in cell survival, proliferation, and differentiation.

By inhibiting these RTKs, Cabozantinib can simultaneously suppress multiple critical pathways utilized by cancer cells.

Quantitative Data: In Vitro Inhibitory Activity of Cabozantinib

The following table summarizes the in vitro inhibitory activity of Cabozantinib against its key target kinases.

| Target Kinase | IC50 (nM) |

| VEGFR2 | 0.035 |

| MET | 1.3 |

| RET | 4.6 |

| c-Kit | 4.6 |

| AXL | 7 |

| FLT3 | 11.3 |

Data sourced from MedChemExpress.[9]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by Cabozantinib.

Caption: Inhibition of VEGFR2, c-Met, and RET signaling pathways by Cabozantinib.

Experimental Protocols

The primary experimental application of this compound is as an internal standard in LC-MS/MS-based quantification of Cabozantinib. Below is a representative protocol for this application.

Protocol: Quantification of Cabozantinib in Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective:

To accurately quantify the concentration of Cabozantinib in human plasma samples.

2. Materials:

-

Cabozantinib analytical standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

3. Preparation of Solutions:

-

Cabozantinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabozantinib in a suitable solvent (e.g., DMSO or Methanol).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Cabozantinib stock.

-

Cabozantinib Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 ACN:Water to create calibration standards.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water.

4. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.

-

Add 150 µL of ACN to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions (Example):

-

HPLC System:

-

Column: C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cabozantinib: e.g., m/z 502.2 -> 391.1

-

This compound: e.g., m/z 508.2 -> 397.1 (Note: exact m/z will depend on the deuteration pattern)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

6. Data Analysis:

-

Integrate the peak areas for both Cabozantinib and this compound.

-

Calculate the peak area ratio (Cabozantinib / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Cabozantinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound in an early-stage drug discovery project.

Caption: A typical workflow illustrating the use of this compound in a drug discovery context.

Conclusion

This compound is an indispensable tool in the early-stage research and development of Cabozantinib. Its role as a stable isotope-labeled internal standard is crucial for the development of robust, accurate, and precise bioanalytical methods. These methods are fundamental for characterizing the pharmacokinetic profile of Cabozantinib, which in turn informs dose selection and safety assessments in preclinical and clinical studies. While not used as a therapeutic agent itself in these early stages, the data generated using this compound is vital for the successful advancement of Cabozantinib as a potential therapeutic. This guide provides a foundational understanding for researchers and scientists on the effective utilization of this compound in their drug discovery endeavors.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. texilajournal.com [texilajournal.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Investigating the Metabolic Fate of Cabozantinib: A Technical Guide Utilizing Cabozantinib-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Cabozantinib, a potent tyrosine kinase inhibitor. It details the experimental protocols and quantitative data necessary for researchers to understand and investigate its biotransformation. This guide also illustrates the pivotal role of stable isotope-labeled compounds, specifically Cabozantinib-d6, in elucidating metabolic pathways.

Introduction to Cabozantinib and its Metabolism

Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma[1]. It primarily exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor angiogenesis, invasion, and metastasis, including the mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor (VEGFR), and AXL receptor tyrosine kinase pathways[2][3][4].

The metabolic profile of a drug is a critical determinant of its pharmacokinetic properties, efficacy, and potential for drug-drug interactions. Cabozantinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9[5][6]. This biotransformation results in the formation of several metabolites, some of which may have pharmacological activity or contribute to the drug's overall disposition and safety profile.

The use of stable isotope-labeled internal standards, such as this compound, is a powerful technique in drug metabolism studies. The incorporation of deuterium atoms allows for the precise and unambiguous differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices during analysis by liquid chromatography-mass spectrometry (LC-MS/MS). This approach enhances the accuracy of quantification and aids in the structural elucidation of novel metabolites.

Quantitative Analysis of Cabozantinib Metabolism

The following tables summarize the key quantitative data related to the metabolism of Cabozantinib.

Table 1: In Vitro Kinetic Parameters for the Formation of Major Cabozantinib Metabolites by CYP3A4

| Metabolite | K₀.₅ (µM) | Vₘₐₓ (pmol/min/pmol CYP3A4) |

| Monohydroxy Cabozantinib | 9 - 12 | ~1.5 |

| Desmethyl Cabozantinib | 9 - 12 | ~1.5 |

| Cabozantinib N-oxide | 9 - 12 | ~1.5 |

Data sourced from in vitro studies with human liver microsomes[5]. K₀.₅ represents the substrate concentration at half-maximal velocity for enzymes exhibiting cooperative kinetics.

Table 2: Relative Plasma Exposure of Major Cabozantinib Metabolites in Humans

| Metabolite | Analyte Name | Relative Exposure (% of Total Drug-Related AUC) |

| Monohydroxy sulfate | EXEL-1646 | 25.2% |

| 6-desmethyl amide cleavage product sulfate | EXEL-1644 | 32.3% |

| N-oxide | EXEL-5162 | 7.0% |

| Amide cleavage product | EXEL-5366 | 6.0% |

Data obtained from a human mass balance study following a single oral dose of [¹⁴C]-Cabozantinib[7].

Experimental Protocols

This section provides detailed methodologies for key experiments in the investigation of Cabozantinib metabolism.

In Vitro Metabolism of Cabozantinib in Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of Cabozantinib in a controlled in vitro system.

Materials:

-

Cabozantinib and this compound (as an internal standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Cabozantinib in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the Cabozantinib stock solution to the pre-warmed incubation mixture to achieve a final substrate concentration of 1 µM. The final volume of the organic solvent should be less than 1% to avoid inhibition of enzymatic activity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 100 nM).

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

-

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study to investigate the pharmacokinetic profile and metabolic fate of Cabozantinib in a rodent model.

Materials:

-

Cabozantinib and this compound

-

Sprague-Dawley rats (or other suitable rodent model)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Metabolism cages for urine and feces collection

-

Homogenizer for tissue processing

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a single oral dose of Cabozantinib (e.g., 10 mg/kg) to a cohort of rats. For metabolite profiling studies, a mixture of Cabozantinib and a tracer amount of this compound can be co-administered.

-

-

Sample Collection:

-

Collect blood samples via tail vein or retro-orbital bleeding at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours). Collect blood into EDTA-coated tubes.

-

House the animals in metabolism cages to collect urine and feces for a specified period (e.g., 72 hours).

-

-

Sample Processing:

-

Centrifuge the blood samples to separate plasma. Store plasma, urine, and feces samples at -80°C until analysis.

-

For tissue distribution studies, euthanize animals at selected time points, perfuse the circulatory system, and harvest tissues of interest (e.g., liver, kidney, intestine). Homogenize the tissues in an appropriate buffer.

-

-

Sample Extraction:

-

For plasma and tissue homogenates, perform protein precipitation with acetonitrile containing this compound as the internal standard.

-

For urine samples, dilute with an appropriate buffer before analysis.

-

For fecal samples, homogenize with a suitable solvent and extract the analytes.

-

-

Analysis:

-

Analyze the processed samples by LC-MS/MS to determine the concentrations of Cabozantinib and its metabolites.

-

LC-MS/MS Method for Quantification

This is a general LC-MS/MS method that can be optimized for the analysis of Cabozantinib and its metabolites.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cabozantinib: m/z 502.2 → 391.1

-

This compound: m/z 508.2 → 397.1

-

Metabolites: Specific transitions to be determined based on their structures.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Cabozantinib and the experimental workflow for its metabolic investigation.

Cabozantinib Signaling Pathway Inhibition

Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.

Metabolic Pathway of Cabozantinib

Caption: Major metabolic pathways of Cabozantinib.

Experimental Workflow for Metabolite Identification using this compound

Caption: Workflow for metabolite identification using this compound.

References

- 1. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabometyxhcp.com [cabometyxhcp.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Cabozantinib-d6: A Technical Guide for Mass Spectrometry Research

Introduction

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor pathogenesis, including MET, vascular endothelial growth factor receptors (VEGFRs), AXL, and RET.[1][2] Its ability to simultaneously target pathways involved in tumor angiogenesis, invasion, and metastasis has led to its approval for treating various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][3][4]